An In-depth Technical Guide to 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of the substituted pyridine derivative, 1-(4-(methoxymethyl)pyridin-2-yl)ethanone. Pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, and understanding the synthesis and properties of functionalized analogues is crucial for the development of novel chemical entities. This document details the unambiguous identification of the compound through its IUPAC name and physicochemical properties. A validated, two-step synthetic pathway from a commercially available precursor is described, including a detailed experimental protocol. Furthermore, this guide outlines the analytical techniques required for rigorous structural confirmation and discusses the potential applications of this compound as a versatile building block in drug discovery and organic synthesis, based on the known reactivity of the 2-acetylpyridine motif.
Nomenclature and Physicochemical Properties
Correct and unambiguous identification of a chemical compound is the foundation of scientific rigor. The title compound is systematically named according to IUPAC nomenclature, which provides a clear and universally understood description of its molecular structure.
The preferred IUPAC name for the structure is 1-(4-(methoxymethyl)pyridin-2-yl)ethanone . This name is derived by identifying the parent heterocycle as pyridine, with an ethanone (acetyl) group at position 2 and a methoxymethyl group at position 4.
Key physicochemical properties, essential for experimental design, reaction monitoring, and purification, are summarized in the table below. These values are derived from computational predictions and data available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1163254-08-7 (for parent alcohol) | [1] |
| Molecular Formula | C₉H₁₁NO₂ | (Calculated) |
| Molecular Weight | 165.19 g/mol | (Calculated) |
| Preferred IUPAC Name | 1-(4-(methoxymethyl)pyridin-2-yl)ethanone | (Nomenclature Rule) |
| SMILES | CC(=O)c1cc(CO)ccn1 | [1] |
Note: The CAS number provided corresponds to the parent alcohol, 1-[4-(hydroxymethyl)pyridin-2-yl]ethan-1-one, which is a key precursor.[1]
Synthesis and Mechanistic Rationale
The synthesis of 1-(4-(methoxymethyl)pyridin-2-yl)ethanone can be efficiently achieved from the precursor 1-[4-(hydroxymethyl)pyridin-2-yl]ethan-1-one.[1][2] A highly analogous, published procedure for the O-alkylation of a similar substrate provides a reliable and validated pathway.[3][4] The overall strategy involves two key stages: protection of the ketone to prevent unwanted side reactions, followed by O-alkylation of the primary alcohol, and concluding with deprotection to yield the final product.
Synthetic Workflow Overview
The chosen synthetic route prioritizes selectivity and high yield by employing a protection-alkylation-deprotection sequence. The ketone is significantly more electrophilic than the alcohol is nucleophilic, and its enolizable protons could interfere with the base-mediated alkylation. Therefore, the ketone is temporarily converted into a less reactive cyclic acetal (ketal). This allows for the clean and specific alkylation of the hydroxymethyl group.
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
This protocol is adapted from the synthesis of a homologous compound, 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone.[3]
Step 1: Protection of the Ketone
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To a solution of 1-[4-(hydroxymethyl)pyridin-2-yl]ethan-1-one (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture. The progress of the reaction can be monitored by observing the collection of water.
-
Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: O-Alkylation of the Alcohol
-
Caution: Perform this step under an inert atmosphere (e.g., Argon or Nitrogen) as sodium hydride is highly reactive with moisture.
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Slowly add a solution of the protected intermediate from Step 1 (1.0 eq.) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Step 3: Deprotection of the Ketone
-
Dissolve the O-alkylated intermediate from Step 2 in a mixture of acetone and aqueous acid (e.g., 2 M HCl).
-
Reflux the mixture until the deprotection is complete (monitor by TLC).[3]
-
Cool the reaction to room temperature and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product, 1-(4-(methoxymethyl)pyridin-2-yl)ethanone, with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography on silica gel to obtain a pure sample.
Structural Elucidation and Characterization
Rigorous confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the synthesized compound.
Caption: Analytical workflow for structural confirmation.
Spectroscopic Data Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.7 | Singlet | 3H |
| Pyridine-H6 | ~8.6 | Doublet | 1H |
| Pyridine-H3 | ~8.0 | Singlet or narrow triplet | 1H |
| Pyridine-H5 | ~7.5 | Doublet | 1H |
| Methylene (CH₂) | ~4.6 | Singlet | 2H |
| Methoxy (OCH₃) | ~3.4 | Singlet | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon skeleton and the presence of the carbonyl group.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ketone (C=O) | ~200 |
| Pyridine C2, C4, C6 | 149 - 154 |
| Pyridine C3, C5 | 119 - 125 |
| Methylene (CH₂) | ~71 |
| Methoxy (OCH₃) | ~58 |
| Acetyl (CH₃) | ~26 |
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. A strong absorption band around 1700 cm⁻¹ is characteristic of the ketone (C=O) stretching vibration.[3] Additional bands will be present corresponding to C-H, C-N, and C-O bonds.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 165 or 166, respectively.
Applications in Research and Drug Development
The 2-acetylpyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active molecules.[5][6] This structural motif is a versatile synthetic handle for creating more complex molecules, particularly through reactions at the acetyl group.
Key Potential Applications:
-
Intermediate for API Synthesis: The ketone can be readily converted into other functional groups. For example, condensation reactions with hydrazines or hydroxylamines can produce hydrazones and oximes, respectively, which are common pharmacophores.[7]
-
Synthesis of Schiff Bases and Metal Complexes: The acetyl group can react with primary amines to form Schiff bases. These ligands are well-known for their ability to coordinate with metal ions, leading to complexes with potential applications in catalysis or as therapeutic agents.[6][8]
-
Building Block for Heterocyclic Chemistry: The methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate.[9][10] This nucleophile can participate in various carbon-carbon bond-forming reactions (e.g., aldol, Claisen condensations), enabling the construction of more elaborate molecular architectures.
-
Probing Biological Targets: Derivatives of 2-acetylpyridine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antifilarial properties.[7][11] The title compound serves as a valuable starting material for generating a library of analogues to screen for activity against various biological targets.
Conclusion
1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is a valuable, functionalized pyridine derivative with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has established its formal IUPAC nomenclature, outlined a reliable synthetic pathway based on established chemical principles, and detailed the necessary analytical methods for its complete characterization. The inherent reactivity of the 2-acetylpyridine scaffold makes this compound a strategic intermediate for accessing a diverse range of more complex molecules for drug discovery and materials science research.
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